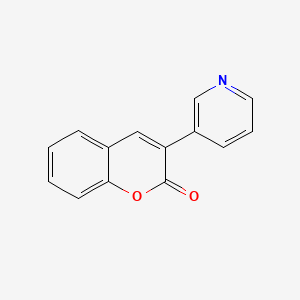

3-(3-Pyridyl)coumarin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

837-96-7 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

3-pyridin-3-ylchromen-2-one |

InChI |

InChI=1S/C14H9NO2/c16-14-12(11-5-3-7-15-9-11)8-10-4-1-2-6-13(10)17-14/h1-9H |

InChI Key |

BPYWYJSDRHTBHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Pyridyl Coumarin and Analogues

Classic Synthetic Approaches

Traditional methods for coumarin (B35378) synthesis have been adapted and optimized for the specific preparation of 3-(3-pyridyl) derivatives. These foundational reactions remain relevant due to their reliability and well-understood mechanisms.

Perkin Reaction Modifications for 3-(3-Pyridyl)coumarin Synthesis

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, has been modified for the effective production of 3-arylcoumarins. One such modification involves the condensation of substituted salicylaldehydes with sodium 3-pyridylacetate (B8606304) in the presence of acetic anhydride (B1165640), a process also known as the Oglialoro reaction. ias.ac.in However, this approach has been found to be less than satisfactory, often resulting in the formation of gummy products that require extensive purification, with yields typically not exceeding 30-40%. ias.ac.in

A more successful modification of the Perkin reaction for synthesizing 3-(3-pyridyl)coumarins involves heating the appropriate salicylaldehydes or o-hydroxy acetophenones with 3-pyridylacetic acid and acetic anhydride in the presence of a small amount of triethylamine (B128534). ias.ac.in This alternative method, also employed for the synthesis of various 3-(3-pyridyl) coumarins, has been noted for producing cleaner products and consistently good yields. ias.ac.inderpharmachemica.com The reaction of a substituted salicylaldehyde (B1680747) or o-hydroxyacetophenone with 3-pyridine acetic acid or its sodium salt under Perkin conditions has been reported for the synthesis of these compounds. derpharmachemica.com For instance, the refluxing of salicylaldehyde, 3-pyridyl acetic acid, and acetic anhydride with triethylamine for three hours at 150-160°C yields the desired this compound after pouring into ice water and recrystallization. ias.ac.in

Knoevenagel Condensation in the Synthesis of 3-Pyridyl Coumarins

The Knoevenagel condensation is a versatile and widely used method for C-C bond formation in the synthesis of substituted coumarins. tandfonline.com This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. For the synthesis of 3-pyridyl coumarins, ethyl-2-pyridyl acetate (B1210297) or ethyl-4-pyridyl acetate can be reacted with salicylaldehyde in the presence of piperidine. derpharmachemica.com

Research has demonstrated that the Knoevenagel condensation for synthesizing 3-substituted coumarins can be efficiently carried out in an aqueous medium without the need for organic solvents. clockss.org In one study, 3-(2-pyridyl)coumarin was prepared by reacting salicylaldehyde with 2-pyridylacetonitrile. clockss.org The use of a heterogeneous aqueous medium has been shown to provide better yields compared to a homogeneous ethanolic solution. clockss.org

The efficiency of the Knoevenagel condensation can be further enhanced through microwave irradiation. A study on the synthesis of 3-substituted coumarins utilized microwave irradiation in solvent-free conditions with silica (B1680970) gel or basic alumina (B75360) as a catalyst, offering an improvement over traditional methods. slideshare.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Salicylaldehyde, 2-pyridylacetonitrile | Water, NaOH, room temperature | 3-(2-Pyridyl)coumarin | High | clockss.org |

| Salicylaldehyde, ethyl-2-pyridyl acetate or ethyl-4-pyridyl acetate | Piperidine | 3-(2-Pyridyl) or 3-(4-Pyridyl)coumarin | N/A | derpharmachemica.com |

| 2-Hydroxyaldehydes, malonate esters | Silica gel or basic alumina, microwave irradiation | 3-Substituted coumarins | Moderate to Good | slideshare.net |

Advanced Synthetic Strategies for this compound Derivatives

To access more complex and diverse pyridylcoumarin structures, advanced synthetic methodologies have been developed. These strategies offer greater efficiency, atom economy, and the ability to construct novel hybrid molecules.

1,3-Dipolar Cycloaddition Reactions for Hybrid Structures

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings, enabling the synthesis of novel coumarin hybrid structures. mdpi.compreprints.org This strategy has been employed to create coumarin-isoxazole-pyridine hybrids through the reaction of nitrile oxides, generated in situ from pyridine (B92270) aldehyde oximes, with propargyloxy- or propargylaminocoumarins. mdpi.compreprints.org The reaction proceeds in moderate to good yields and can be facilitated by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or tert-butyl nitrite (B80452) (TBN). mdpi.compreprints.org

Another application of this reaction is the synthesis of coumarin-1,2,3-triazole hybrids linked to a pyridine framework. This is achieved via a copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC) between 4-azidocoumarin (B3182978) and propargyl pyridine derivatives. eie.gr

Furthermore, 1,3-dipolar cycloaddition is instrumental in the synthesis of spiro compounds, which are of significant interest in medicinal chemistry. The reaction between azomethine ylides and a dipolarophile can generate complex spiropyrrolidine structures. beilstein-journals.org This approach has been used to create spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives in an aqueous medium, highlighting the versatility of this reaction in green chemistry. rsc.org

Metal-Catalyzed Coupling Reactions in Pyridylcoumarin Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the preparation of 3-arylcoumarins. The Heck coupling reaction between coumarin and aryl iodides has been shown to be a useful method for the regioselective introduction of an aryl moiety at the 3-position of the coumarin ring. thieme-connect.comresearchgate.net

The Suzuki-Miyaura coupling reaction is another powerful tool for this purpose. It has been used for the synthesis of 3-arylcoumarins from 3-chlorocoumarin (B1582633) and various arylboronic acids, catalyzed by a palladium-salen complex. researchgate.net This reaction has also been applied to the synthesis of novel coumarin derivatives by coupling bromomethyl coumarins with heterocyclic boronic acids, including pyridine-4-boronic acid, using a palladium acetate catalyst. derpharmachemica.com A ligand-free Suzuki-Miyaura coupling using natural deep eutectic solvents has also been developed for the synthesis of coumarin analogues, including those with a pyridyl substituent. mdpi.com

| Coupling Reaction | Coumarin Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Heck | Coumarin | Aryl iodides | Pd(OAc)₂ / PPh₃ | 3-Arylcoumarins | thieme-connect.com |

| Suzuki | 3-Chlorocoumarin | Arylboronic acids | Pd-salen complex | 3-Arylcoumarins | researchgate.net |

| Suzuki | Bromomethyl coumarin | Pyridine-4-boronic acid | Pd(OAc)₂ / PCy₃ | Novel pyridinyl-coumarin derivatives | derpharmachemica.com |

| Suzuki | 6-Bromo-3-phenylcoumarin | 2-Fluoropyridin-3-yl-boronic acid | Pd(OAc)₂ (ligand-free) / NaDES | 6-(2-Fluoropyridin-3-yl)-3-phenylcoumarin | mdpi.com |

Microwave-Assisted Green Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a key green chemistry technique, offering advantages such as significantly reduced reaction times, improved yields, and often solvent-free conditions. mdpi.comrsc.org This technology has been successfully applied to the synthesis of coumarin-based scaffolds.

For instance, new coumarin-based 3-cyanopyridine (B1664610) scaffolds have been synthesized using both conventional heating and microwave irradiation, with the microwave method resulting in a 15-20% increase in product yield. scispace.com The synthesis involved the reaction of a 3-acetylcoumarin (B160212) derivative with aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate. scispace.com Microwave irradiation has also been employed in the Pechmann condensation for the one-pot synthesis of coumarin derivatives using an environmentally friendly FeF₃ catalyst under solvent-free conditions. mdpi.com Furthermore, the Knoevenagel condensation for producing 3-substituted coumarins can be accelerated under microwave irradiation, providing a rapid and efficient route to these compounds. slideshare.net The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid has also been achieved in excellent yields under microwave and solvent-free conditions. nih.gov

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a powerful and green tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netscirp.org This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. scirp.orgtandfonline.com

The synthesis of 3-arylcoumarins, including this compound, has been successfully achieved using ultrasound. One-pot methods are particularly advantageous, offering efficiency and simplicity. For instance, the reaction of a substituted salicylaldehyde with a phenylacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as tetrahydrofuran (B95107) (THF) under ultrasonic irradiation provides a rapid and efficient route to 3-arylcoumarins. researchgate.netscirp.org This method has been shown to significantly reduce reaction times from hours to minutes when compared to traditional heating methods. scirp.org

Another notable ultrasound-assisted, solvent-free approach involves the one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes. nih.govacs.org This method is lauded for its clean conversion and simplified experimental setup, which facilitates the rapid generation of 3-arylcoumarin libraries under mild, chromatography-free conditions. nih.govacs.org The use of ultrasound has been shown to be more effective than conventional heating in these syntheses, providing higher yields in shorter timeframes. tandfonline.com The application of sonication proves to be an environmentally friendly technique due to its adherence to green chemistry principles. tandfonline.com

Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to obtain a complete structural picture.

¹H-NMR spectroscopy provides information about the chemical environment of protons within a molecule. In the ¹H-NMR spectrum of 3-pyridyl substituted coumarins, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.02 and 8.59 ppm. semanticscholar.org A key diagnostic signal is the singlet for the H-4 proton of the coumarin ring, which is characteristically found at a high chemical shift, often between δ 8.70 and 8.95 ppm. researchgate.net The protons of the pyridine ring also exhibit distinct signals, with the H-3 and H-5 protons appearing as a singlet in symmetrically substituted derivatives. semanticscholar.org For this compound, the protons of the pyridine ring would show characteristic splitting patterns and chemical shifts based on their positions relative to the nitrogen atom and the coumarin core.

Table 1: Representative ¹H-NMR Data for Substituted 3-Pyridylcoumarins

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 4-(4-Methylphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 2.43 (s, 3H) | CH₃ |

| 7.30-7.76 (m, 12H) | Ar-H | ||

| 8.62 (s, 2H) | Pyridine H-3, H-5 | ||

| 8.86 (s, 2H) | Coumarin H-4', H-4'' | ||

| 4-(4-Methoxyphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 3.90 (s, 3H) | OCH₃ |

| 7.02-7.80 (m, 12H) | Ar-H | ||

| 8.62 (s, 2H) | Pyridine H-3, H-5 | ||

| 8.88 (s, 2H) | Coumarin H-4', H-4'' | ||

| 7-Benzyloxy-3-(2-pyridyl)coumarin researchgate.net | DMSO-d₆ | 5.13 (s, 2H) | CH₂O-7 |

| 7.01 (d, 1H, ³J = 8 Hz) | H-6 | ||

| 7.08 (br. s, 1H) | H-8 | ||

| 7.31-7.45 (m, 5H) | Ph-7 | ||

| 7.33 (br. t, 1H, ³J = 4 Hz) | H-5' | ||

| 7.76 (d, 1H, ³J = 8 Hz) | H-5 | ||

| 7.82 (br. t, 1H, ³J = 8 Hz) | H-4' | ||

| 8.29 (d, 1H, ³J = 8 Hz) | H-3' | ||

| 8.65 (br. d, 1H, ³J = 4 Hz) | H-6' | ||

| 8.83 (s, 1H) | H-4 |

Note: This table presents data for related structures to illustrate typical chemical shifts. Data for the specific parent compound this compound may vary.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectra of coumarin derivatives, the lactone carbonyl carbon (C-2) is typically observed at a low field, often around δ 160 ppm. semanticscholar.org The carbon atoms of the aromatic rings and the pyridine ring appear in the range of approximately δ 113 to 160 ppm. semanticscholar.org For instance, in 4-(4-methylphenyl)-2,6-di(coumarin-3-yl)pyridine, the coumarin C-4 carbon appears at δ 142.8 ppm. semanticscholar.org The specific chemical shifts in the ¹³C-NMR spectrum of this compound would confirm the fusion of the coumarin and pyridine rings at the C-3 position.

Table 2: Representative ¹³C-NMR Data for a Substituted 3-Pyridylcoumarin Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 4-(4-Methylphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 21.3 | CH₃ |

| 116.4 | CH | ||

| 119.5 | CH | ||

| 121.5 | C | ||

| 124.6 | CH | ||

| 125.4 | C | ||

| 127.2 | CH | ||

| 128.9 | CH | ||

| 129.8 | CH | ||

| 132.3 | CH | ||

| 135.1 | C | ||

| 139.4 | C | ||

| 142.8 | CH (Coumarin C-4) | ||

| 149.8 | C | ||

| 151.4 | C | ||

| 154.0 | C | ||

| 160.3 | C (Lactone C=O) |

Note: This table presents data for a related structure to illustrate typical chemical shifts. Data for the specific parent compound this compound may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com

COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over longer ranges (typically two or three bonds), which is essential for identifying quaternary carbons and confirming the connectivity between the coumarin and pyridine moieties. mdpi.com

These 2D NMR experiments provide a comprehensive map of the molecular structure, leaving no ambiguity in the final characterization.

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C-NMR) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a 3-pyridylcoumarin derivative will show characteristic absorption bands. A very strong band for the δ-lactone carbonyl (C=O) stretching vibration is a hallmark of the coumarin ring system and typically appears in the region of 1708–1730 cm⁻¹. scirp.orgsemanticscholar.org Additionally, strong bands corresponding to aromatic C=C and C=N stretching vibrations are observed between 1495-1610 cm⁻¹. semanticscholar.org The presence of these characteristic peaks in the IR spectrum provides strong evidence for the coumarin structure.

Table 3: Characteristic IR Absorption Bands for 3-Arylcoumarin Derivatives

| Compound/Class | Wavenumber (ν, cm⁻¹) | Assignment |

| 3-Phenyl coumarin scirp.org | 1708 | Lactone C=O stretch |

| 1224 | C-O-C stretch | |

| 4-Aryl-2,6-di(coumarin-3-yl)pyridines semanticscholar.org | 1713-1730 | δ-Lactone C=O stretch |

| 1595-1610 | Aromatic C=C stretch | |

| 1495-1560 | Aromatic C=N stretch | |

| 3-(Bromoacetyl)coumarin rsc.org | 1729 | Lactone C=O stretch |

| 1674 | Ketonic C=O stretch | |

| 3-Heterylcoumarin derivative clockss.org | 1725 | Coumarin C=O stretch |

| 2195 | CN stretch | |

| 3424 | NH stretch |

Note: This table provides a range of typical values for related coumarin structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of coumarin derivatives, providing critical information on their molecular weight and fragmentation pathways. In the analysis of this compound and its analogues, Electron Ionization (EI) is a common technique used. benthamopen.com The resulting mass spectra for coumarins are typically characterized by an abundant molecular ion (M⁺) peak, which is indicative of the stable nature of the coumarin nucleus. nih.gov

A ubiquitous fragmentation process for coumarin compounds is the initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring. nih.govresearchgate.net This cleavage results in the formation of a highly stable benzofuran (B130515) radical cation (m/z = M-28), which often represents a major peak in the spectrum. benthamopen.comresearchgate.net Subsequent fragmentations can occur from this benzofuran-like ion. For instance, in the case of substituted coumarins, the fragmentation pathways are also influenced by the nature of the substituents. derpharmachemica.com For this compound, fragmentation of the pyridine ring, such as the loss of a hydrogen cyanide (HCN) molecule, can also be anticipated. derpharmachemica.com

Table 1: General Fragmentation Pathways for Coumarin Derivatives in Mass Spectrometry

| Process | Lost Fragment | Description | Reference |

|---|---|---|---|

| Initial Fragmentation | CO | Loss of carbon monoxide from the pyrone lactone ring. | benthamopen.comnih.gov |

| Formation of Benzofuran Ion | - | Results in a stable ion at m/z = M-28. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements of the parent molecule and its fragments. measurlabs.com This precision allows for the unambiguous determination of the elemental composition of an ion. This capability is particularly crucial when distinguishing between isobars—fragments that have the same nominal mass but different exact masses and elemental formulas, such as carbon monoxide (CO, exact mass 27.9949 u) and molecular nitrogen (N₂, exact mass 28.0061 u). benthamopen.com HRMS is routinely used to confirm the successful synthesis of new coumarin analogues by comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula, with deviations typically being less than 5 ppm. acs.orgrsc.orgresearchgate.net

Vibrational Spectra Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups and characterizing the structural features of this compound. These techniques provide a molecular fingerprint based on the vibrational modes of the molecule. ijres.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its analogues is distinguished by several characteristic absorption bands. The most prominent of these is the intense absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) of the α-pyrone ring. This band typically appears in the high-frequency region of 1700–1740 cm⁻¹. rsc.orgsemanticscholar.org For example, in pyrazolyl pyridinyl coumarins, this δ-lactone stretching is observed around 1717-1720 cm⁻¹. derpharmachemica.com

Other significant absorptions include:

Aromatic C=C and C=N Stretching: Vibrations from the benzene (B151609) and pyridine rings result in multiple bands in the 1500–1625 cm⁻¹ region. semanticscholar.orgderpharmachemica.com

C-O Stretching: The stretching vibrations of the C-O-C ether linkage within the coumarin ring are typically found in the 1050-1350 cm⁻¹ range. mdpi.combiointerfaceresearch.com

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear as strong bands in the 680–900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. derpharmachemica.combiointerfaceresearch.com

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While the carbonyl stretch is visible, symmetric vibrations and bonds involving non-polar groups often produce more intense Raman signals. For coumarins, the C=C ring stretching vibrations are typically strong in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra, often aided by theoretical calculations using Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule, confirming its structural integrity. ijcrar.comresearchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound and Analogues

| Vibrational Assignment | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| Lactone C=O Stretch | 1717 - 1729 | FT-IR (Strong) | rsc.orgsemanticscholar.orgderpharmachemica.com |

| Aromatic C=C / C=N Stretch | 1534 - 1625 | FT-IR, Raman | semanticscholar.orgderpharmachemica.com |

| C-O-C Ether Stretch | 1050 - 1350 | FT-IR | mdpi.combiointerfaceresearch.com |

| Aromatic C-H Stretch | > 3000 | FT-IR | derpharmachemica.combiointerfaceresearch.com |

Photophysical Properties of 3 3 Pyridyl Coumarin Systems

Absorption and Emission Characteristics

UV-Visible Absorption Spectroscopy

The absorption spectra of 3-pyridylcoumarin derivatives are characterized by transitions occurring in the near-ultraviolet range. chemrxiv.org Typically, these compounds exhibit absorption peaks between 300 and 350 nm, which are assigned to S₀→S₁ and S₀→S₂ electronic transitions. chemrxiv.orgrsc.org The position and intensity of these absorption bands can be significantly influenced by the nature and position of substituents on the coumarin (B35378) framework. dntb.gov.ua For instance, the introduction of electron-donating groups, such as a dimethylamino group at position 7, can cause a notable shift of the absorption to longer wavelengths. dntb.gov.ua

The solvent environment also plays a crucial role in the absorption characteristics of these compounds. Studies on related coumarin systems have shown that increasing solvent polarity can lead to a blue-shift (hypsochromic shift) in the absorption maxima. ub.edu This negative solvatochromism suggests a difference in the dipole moments between the ground and excited states. ub.edu For example, a 7-azetidinyl-COUPY dye, a related complex coumarin structure, showed an absorption maximum at 566 nm in dichloromethane (B109758) (DCM) which shifted to 515 nm in a polar phosphate-buffered saline (PBS) solution. ub.edu

The molar extinction coefficients (ε) for these dyes are often high, indicating strong absorption of light. For example, some coumarin derivatives exhibit ε values greater than 14,000 M⁻¹cm⁻¹. nih.gov

Table 1: UV-Visible Absorption Data for Selected Pyridyl-Coumarin Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 3-(3-pyridyl)coumarin (C-1) | CH₂Cl₂ | ~325 | Not Specified | chemrxiv.org |

| 7-azetidinyl-COUPY (4Az) | PBS | 515 | Not Specified | ub.edu |

| 7-azetidinyl-COUPY (4Az) | DCM | 566 | Not Specified | ub.edu |

| 7-azetidinyl-COUPY (7Az) | PBS | 592 | Not Specified | ub.edu |

| 7-azetidinyl-COUPY (7Az) | DCM | 630 | Not Specified | ub.edu |

| 3-thiazolyl coumarin (1) | Acetonitrile | 400 | ~30000 | nih.gov |

Fluorescence Emission Spectroscopy

Many 3-pyridylcoumarin derivatives are known to be fluorescent, often exhibiting strong blue emission. researchgate.netrsc.org The emission wavelength is sensitive to both the molecular structure and the surrounding solvent. For instance, this compound (referred to as C-1 in a study) displays a deep-blue fluorescence emission with a maximum at 406 nm in dichloromethane. chemrxiv.orgrsc.org

The introduction of substituents can tune the emission color. The general principle in designing coumarin-based dyes is that adding electron-donating groups (like –NRR') at position 7 and electron-withdrawing groups (like –CN) at position 3 results in a redshift of the emission maximum due to a strong intramolecular charge transfer (ICT) process. nih.govchim.it This ICT character is a key feature of many fluorescent coumarins. chim.it

Solvatochromism is also a prominent feature in the emission spectra. The emission maxima of COUPY dyes, which are complex coumarin derivatives, generally show a negative solvatochromism, with the fluorescence quantum yields being significantly enhanced in non-polar solvents like dichloromethane. nih.gov In contrast, some studies on other coumarin derivatives report that stronger interactions with polar solvents in the excited state lead to a shift in the fluorescence band position. researchgate.net The shape of the emission spectrum is typically independent of the excitation wavelength, suggesting that emission occurs from a single fluorescent species in solution. academie-sciences.fr

Table 2: Fluorescence Emission Data for Selected Pyridyl-Coumarin Derivatives

| Compound | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Reference |

|---|---|---|---|---|

| This compound (C-1) | CH₂Cl₂ | ~325 | 406 | chemrxiv.orgrsc.org |

| 7-azetidinyl-COUPY (6Az) | PBS | Not Specified | ~650 | ub.edu |

| 7-azetidinyl-COUPY (7Az) | PBS | Not Specified | 675 | ub.edu |

| 7-hydroxy-3-(2-pyridyl)coumarin | Various | Not Specified | Blue region | researchgate.net |

| 3-thiazolyl coumarin (1) | Acetonitrile | 400 | 505 | nih.gov |

Quantum Yield and Stokes Shift Analysis

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For 3-pyridylcoumarin systems, this value can vary widely depending on the specific derivatization and the solvent. researchgate.net For example, some 7-hydroxy-3-(2-pyridyl)coumarin derivatives have been reported to have high quantum yields, exceeding 0.8. researchgate.net In contrast, a series of 8-[2,2'-bipyridyl]-5,7-dimethoxycoumarins showed more modest quantum yields of up to 15.0%. chimicatechnoacta.ru The quantum yield of 7-dimethylamino derivatives in polymer matrices can approach 1. dntb.gov.ua

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter. Large Stokes shifts are often desirable for applications like fluorescence imaging as they minimize spectral overlap. chim.it 3-Pyridylcoumarin derivatives can exhibit significant Stokes shifts. acs.org For this compound (C-1), a Stokes shift of 81 nm (6100 cm⁻¹) has been reported in dichloromethane. rsc.org The magnitude of the Stokes shift is related to the change in the dipole moment upon electronic excitation and is influenced by solvent polarity. nih.govresearchgate.net For instance, 7-azetidinyl-COUPY dyes exhibit larger Stokes' shifts in polar solvents compared to their N,N-dialkylamino counterparts. ub.edu

Table 3: Quantum Yield and Stokes Shift Data for Selected Coumarin Derivatives | Compound | Solvent | Quantum Yield (Φ_F) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference | |---|---|---|---|---| | this compound (C-1) | CH₂Cl₂ | Not Specified | 81 | 6100 | rsc.org | | 7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) | Dichloromethane | 0.84 | Not Specified | Not Specified | researchgate.net | | 8-[2,2'-bipyridyl]-5,7-dimethoxycoumarins | Acetonitrile | up to 0.15 | up to 116 | Not Specified | chimicatechnoacta.ru | | 3-thiazolyl coumarin (1) | Acetonitrile | 0.58 | 105 | 5200 | nih.gov | | 3-phenylthiazolyl coumarin (2) | Acetonitrile | 0.28 | 125 | 5800 | nih.gov | | 7-azetidinyl-COUPY (6Az) | PBS | Not Specified | 112 | Not Specified | ub.edu |

Two-Photon Absorption Phenomena and Related Studies

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Coumarin derivatives, due to their π-conjugated structures, are considered for applications as two-photon absorption materials. researchgate.net

While specific studies focusing solely on the two-photon absorption of this compound are not prevalent in the reviewed literature, research on structurally similar compounds provides insights. For example, a study on 3-thiazolyl and 3-phenylthiazolyl coumarin derivatives investigated their 2PA efficiency. nih.gov The study found that the larger 2PA cross-section values for the 3-phenylthiazolyl derivative were related to a larger change in the permanent dipole moment upon electronic excitation. nih.gov This suggests that the electronic properties that govern one-photon fluorescence, such as intramolecular charge transfer, are also critical for enhancing two-photon absorption. Further research is needed to specifically characterize the 2PA properties of this compound systems.

Excited-State Dynamics and Lifetimes

The excited-state dynamics of coumarin derivatives are complex and involve various relaxation pathways. Upon photoexcitation, these molecules can undergo structural relaxations and interact with their solvent environment. researchgate.net The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter in understanding these dynamics.

For 7-dimethylamino substituted coumarins, fluorescence lifetimes are typically in the range of 0.5 to 4 nanoseconds. dntb.gov.ua In a study of cyclometalated iridium complexes with a pyridyl-coumarin ligand, the fluorescence lifetime of the coumarin moiety was found to decrease upon coordination to the metal center (from 3.4 ns to 2.1 ns), suggesting energy transfer processes. rsc.org

Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast processes that occur after photoexcitation. rsc.org Such studies on coumarin systems reveal short-lived singlet states and can be used to model the dynamics of monomer formation and dimer relaxation. rsc.org For coumarin derivatives anchored on Al₂O₃ films, ultrafast time-resolved fluorescence has revealed dual emissions and excimer formation occurring on a sub-picosecond timescale (550 fs). researchgate.net While these studies are on related systems, they highlight the complex and rapid nature of the excited-state processes that likely also occur in this compound.

Table 4: Fluorescence Lifetime Data for Selected Coumarin Derivatives

| Compound | Medium | Fluorescence Lifetime (τ_F) (ns) | Reference |

|---|---|---|---|

| 7-dimethylamino derivatives | Polymer matrices | 0.5 - 4.0 | dntb.gov.ua |

| This compound (C-1) in Ir complex | CH₂Cl₂ | 2.1 | rsc.org |

| Free this compound (C-1) | CH₂Cl₂ | 3.4 | rsc.org |

| 3-thiazolyl coumarin (1) | Acetonitrile | 2.9 | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mjcce.org.mk For molecules like 3-(3-Pyridyl)coumarin, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. mjcce.org.mknih.gov Calculations are often performed using specific functionals and basis sets, such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.gov These theoretical investigations provide a fundamental understanding of the molecule's stability and reactivity. sciencepublishinggroup.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. cdnsciencepub.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing molecular stability and predicting the energy of electronic transitions. sciencepublishinggroup.comresearchgate.net

For coumarin (B35378) derivatives, the introduction of different substituent groups significantly influences the HOMO-LUMO energy levels. rsc.org In D-π-A (donor-pi-acceptor) type coumarin structures, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. mdpi.com In the case of this compound, the coumarin nucleus and the pyridyl ring both contribute to the frontier orbitals. Theoretical studies on similar 3-pyridinyl-substituted coumarins show that these compounds are analyzed for their HOMO-LUMO energies to assess properties like light-harvesting efficiency. researchgate.net A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can be correlated with higher reactivity and potential for applications in areas like organic solar cells. researchgate.net

Calculated Electronic Properties of Representative Coumarin Derivatives

| Compound Type | Property | Typical Value/Observation | Significance |

|---|---|---|---|

| Coumarin Derivatives | HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -3.5 eV | Electron-accepting ability | |

| HOMO-LUMO Gap (Eg) | ~3.0 to 6.5 eV | Chemical stability and reactivity sciencepublishinggroup.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de

In a typical MEP map, red or yellow areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the coumarin's carbonyl and pyrone ring, as well as the nitrogen atom of the pyridyl ring. sciencepublishinggroup.comresearchgate.net These sites represent the primary centers for hydrogen bonding and other electrostatic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them potential electrophilic sites. sciencepublishinggroup.com This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Electronic Structure Analysis (HOMO-LUMO)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.orgresearchgate.net It is a powerful method for calculating vertical excitation energies, which correspond to UV-visible absorption spectra, and for predicting fluorescence properties. researchgate.netrsc.org

For fluorescent molecules like coumarin derivatives, TD-DFT calculations can accurately predict maximum absorption and emission wavelengths. rsc.orgrsc.org Studies on various coumarin derivatives have shown that TD-DFT, using functionals like B3LYP and PBE0, can yield results that are in excellent agreement with experimental spectroscopic data. researchgate.netrsc.org In the context of this compound, TD-DFT calculations would be used to understand the nature of its electronic transitions (e.g., π→π* or intramolecular charge transfer) and to predict how its photophysical properties might change in different solvent environments. researchgate.netrsc.org These theoretical predictions are instrumental in the rational design of new fluorescent probes and dyes with tailored optical properties. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mjcce.org.mknih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov The simulation calculates a docking score, which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. pcbiochemres.comtandfonline.com

Derivatives of coumarin, including those with pyridine (B92270) substituents, have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.govdergipark.org.tr For instance, coumarin derivatives have been docked into the active sites of targets like acetylcholinesterase, carbonic anhydrase, and various kinases implicated in cancer. nih.govpcbiochemres.comnih.gov A docking study of 3-phenyl coumarin derivatives against the CYP2A13 enzyme showed that active compounds formed a hydrogen bond with the Asn297 residue via the carbonyl oxygen of the coumarin core. tandfonline.com For this compound, docking simulations would identify key amino acid residues in a target's active site that interact with the pyridyl nitrogen and the coumarin's oxygen atoms, providing a rationale for its inhibitory activity and a foundation for designing more potent analogs. tandfonline.com

Representative Molecular Docking Results for Coumarin Derivatives

| Coumarin Derivative Class | Protein Target | Typical Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Pyridyl-Coumarins | SARS-CoV-2 Main Protease | -6.0 to -7.3 | Hydrogen bonding, hydrophobic interactions nih.gov |

| Coumarin-Thiadiazoles | EGFR Kinase | -7.5 to -9.0 | Hydrogen bonds with key residues researchgate.net |

| Generic Coumarins | VEGFR-2 | -140 to -170 (cal/mol) | Intermolecular hydrogen bonds pcbiochemres.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr In a QSAR study, molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, topological, or steric)—are correlated with experimental activity using statistical methods like Multiple Linear Regression (MLR). nih.govresearchgate.net

QSAR models have been successfully developed for various classes of coumarin derivatives to predict their activity against different biological targets. dergipark.org.trnih.gov For example, a QSAR study on coumarin derivatives as anti-breast cancer agents used descriptors selected by a Genetic Function Algorithm (GFA) to build a robust predictive model. dergipark.org.tr The statistical significance of a QSAR model is validated using parameters like the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and an external test set. dergipark.org.trresearchgate.net For this compound, a QSAR model could be developed as part of a series of related analogues to predict its activity and to identify the key molecular features that contribute to its biological effect. nih.gov Such models serve as a valuable guide for the synthesis of new derivatives with potentially enhanced potency. researchgate.net

In Vitro Biological Evaluation and Mechanistic Studies

Anticancer Activity Research

Coumarin-pyridine hybrids have been a focal point of anticancer research due to their demonstrated ability to inhibit cancer cell growth through various mechanisms.

Derivatives of the 3-(3-Pyridyl)coumarin structure have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Hybrids incorporating the coumarin (B35378) structure have shown notable activity. For instance, certain coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones demonstrated potent cytotoxicity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia) cell lines, with some derivatives showing greater potency than the reference drug Doxorubicin. sci-hub.se Similarly, chalcone (B49325)–coumarin hybrids have exhibited significant cytotoxic activity against HepG2 (liver cancer) and K562 leukemia cells. nih.gov The inhibitory effects of a silver(I) complex of a coumarin derivative were pronounced against the HT-29 colon cancer cell line. mdpi.com While much research focuses on complex derivatives, the foundational coumarin structure itself has been shown to be cytotoxic to HeLa cells, with an IC50 of 54.2 µM. nih.gov

Interactive Table: Antiproliferative Activity of Coumarin Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Coumarin | HeLa | IC50: 54.2 µM | nih.gov |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | A549 | IC50: 0.17 µM | sci-hub.senih.gov |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | MDA-MB-231 | IC50: 0.16 µM | sci-hub.senih.gov |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | K562 | IC50: 0.31 µM | sci-hub.senih.gov |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | HeLa | IC50: 0.25 µM | sci-hub.senih.gov |

| Chalcone–coumarin hybrids | HepG2 | IC50: 0.65–2.02 μM | nih.gov |

| Chalcone–coumarin hybrids | K562 | IC50: 0.65–2.02 μM | nih.gov |

| Chalcone–coumarin hybrids | MDA-MB-231 | GI50: 22.11–41.08 μM | nih.gov |

| Silver(I) complex of coumarin derivative | HT-29 | Strong inhibition at 75 µM | mdpi.com |

The anticancer effects of coumarin-pyridine compounds are often linked to their ability to modulate critical cellular pathways, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Studies have shown that coumarin analogues with pyridine (B92270) hybrids can induce apoptosis and cause cell cycle arrest. researchgate.net A key mechanism is the activation of caspases, which are proteases that execute the apoptotic process. For example, certain coumarin-chalcone hybrids were found to increase the protein level expression of caspase-3 and caspase-9. sci-hub.senih.gov The parent coumarin molecule was observed to induce G0/G1 phase arrest in HeLa cells, decrease the mitochondrial membrane potential, and promote the release of cytochrome c, which in turn activates caspase-3, leading to apoptosis. nih.gov Other coumarin derivatives have been found to arrest the cell cycle at the S-phase or G2/M phase, often followed by caspase-3 dependent apoptosis. researchgate.netomicsdi.org This induction of apoptosis is sometimes mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

To exert their effects, coumarin derivatives can interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Key targets include topoisomerase IIα, the epidermal growth factor receptor (EGFR) tyrosine kinase domain, and carbonic anhydrases (CAs).

Topoisomerase IIα: This enzyme is vital for DNA replication and repair. Certain coumarin derivatives have been developed as inhibitors of topoisomerase II, leading to cell death. mdpi.com For example, specific coumarin amino acid and dipeptide derivatives showed potent topoisomerase-II inhibition with IC50 values as low as 4.1 µM. mdpi.com

EGFR Tyrosine Kinase Domain: The epidermal growth factor receptor (EGFR) is a protein that, when overactive, can lead to uncontrolled cell growth. Coumarin-furo[2,3-d]pyrimidone hybrid molecules have been synthesized and shown to have excellent inhibitory activity against the EGFR enzymatic domain, with one compound recording an IC50 of 1.53 μM. nih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment. Coumarin derivatives have been developed as effective inhibitors of tumor-associated human carbonic anhydrase isoforms, particularly hCA IX and hCA XII. cu.edu.egresearchgate.net Coumarin sulfonamides, for instance, have shown inhibitory constants (Ki) in the nanomolar range against these isoforms. cu.edu.eg

Modulation of Cellular Pathways (e.g., apoptosis induction, cell cycle arrest, caspase activity)

Antimicrobial Activity Research

Beyond their anticancer potential, this compound and its derivatives have been investigated for their ability to combat microbial pathogens.

Coumarins featuring a pyridine substitution at the C-3 position have been reported to possess bactericidal properties. semanticscholar.org Research has demonstrated that synthetic pyridinyl coumarins can exhibit significant antibacterial activity. researchgate.net In screening studies, various 4-aryl-2,6-di(coumarin-3-yl)pyridines showed moderate activity against the Gram-positive bacterium Bacillus subtilis. semanticscholar.org However, in the same study, these specific compounds did not show activity against the Gram-negative bacterium Escherichia coli. semanticscholar.org Other work on 3-cinnamoyl-4-hydroxycoumarin derivatives also noted activity primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with resistance observed in Gram-negative species. srce.hr

Interactive Table: Antibacterial Activity of Pyridyl Coumarin Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-Aryl-2,6-di(coumarin-3-yl)pyridines | Bacillus subtilis (Gram-positive) | Moderate activity | semanticscholar.org |

| 4-Aryl-2,6-di(coumarin-3-yl)pyridines | Escherichia coli (Gram-negative) | No activity | semanticscholar.org |

| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Bacillus subtilis (Gram-positive) | Good microbiological activity | srce.hr |

| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Staphylococcus aureus (Gram-positive) | Good microbiological activity | srce.hr |

| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Gram-negative bacteria | Resistance | srce.hr |

The antifungal potential of pyridyl coumarins has also been explored. Early in vitro studies identified 6-bromo-3-(3-pyridyl) coumarins as antifungal agents. derpharmachemica.com The antifungal activity of coumarins is known to be strongly dependent on their specific chemical structure. cabidigitallibrary.org While some complex pyridyl coumarins, such as certain 4-aryl-2,6-di(coumarin-3-yl)pyridines, showed no activity against the fungus Aspergillus niger, other classes of coumarin derivatives have demonstrated significant antifungal properties against various fungal strains, including species of Candida and Aspergillus. semanticscholar.orgnih.gov The presence and position of substituents, such as hydroxyl groups or halogens, can significantly influence the antifungal efficacy. derpharmachemica.comcabidigitallibrary.org

Antibacterial Efficacy

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes involved in physiological and pathological processes has been a primary area of research.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. nih.govunich.it Studies on a series of 3-arylcoumarins have demonstrated their potential as potent and selective inhibitors of MAO-B. nih.govacs.org While most tested 3-phenylcoumarin (B1362560) derivatives showed a preference for inhibiting MAO-B with IC50 values in the micromolar to nanomolar range, specific substitutions on the 3-phenyl ring were found to be favorable for activity. nih.gov For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin emerged as a highly potent MAO-B inhibitor with an IC50 value of 0.001 μM. nih.gov Additionally, a series of (coumarin-3-yl)carbamates were found to selectively inhibit the MAO-B isoenzyme with IC50 values in the micro and nanomolar ranges. scialert.net

In the broader class of coumarin derivatives, some have shown inhibitory activity against both MAO-A and MAO-B. unich.it For example, coumarin-3-carboxylic acids have been identified as reversible and selective inhibitors of the MAO-B isoform. researchgate.net The structural features of these coumarin derivatives, including the substitution patterns, play a significant role in their inhibitory potency and selectivity towards MAO isoforms. nih.govscialert.net

Table 1: MAO Inhibition Data for Selected Coumarin Derivatives

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | High |

| 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin | MAO-A/MAO-B | - | Good selectivity for MAO-B |

| Coumarin-3-carboxylic acid derivatives | MAO-B | - | Reversible and selective |

| (Coumarin-3-yl)carbamates | MAO-B | Micro to nanomolar range | Selective |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators. mdpi.com The inhibitory potential of coumarin derivatives against these enzymes has been investigated. One study found that a this compound derivative, specifically a coumarin-isoxazole-pyridine hybrid, exhibited inhibitory activity against lipoxygenase with an IC50 value of 10 µM. mdpi.compreprints.org Another related compound, a 4-pyridyl hybrid, was even more potent with an IC50 of 5 µM. mdpi.compreprints.org Research on hydroxylated 3-(pyridin-2-yl)coumarins has also demonstrated potent lipoxygenase inhibitory activities, with IC50 values in the sub-micromolar range. researchgate.net

Furthermore, certain 3-aryl-5-substituted-coumarin analogues have been identified as potent lipoxygenase inhibitors. For instance, 3′-fluoro-substituted coumarins and a dibromo-substituted coumarin derivative showed significant LOX inhibition with IC50 values of 11.4 µM, 4.1 µM, and 8.7 µM, respectively. researchgate.net

Table 2: LOX Inhibition Data for Selected Coumarin Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 3-pyridyl coumarin-isoxazole-pyridine hybrid (7a) | LOX | 10 |

| 4-pyridyl coumarin-isoxazole-pyridine hybrid (13a) | LOX | 5 |

| 3′-fluoro-substituted coumarin (3e) | LOX | 11.4 |

| 3′-fluoro-substituted coumarin (4e) | LOX | 4.1 |

| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k) | LOX | 8.7 |

Cholinesterase (AChE and BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored the potential of coumarin-pyridine hybrids as cholinesterase inhibitors. A series of these hybrids demonstrated potent AChE inhibitory activity in the nanomolar range (IC50 = 2–144 nM) and significant BuChE inhibition (IC50 = 9–123 nM). researchgate.netfrontiersin.org One particular compound, 3f, was identified as the most potent AChE inhibitor with an IC50 of 2 nM and also showed strong BuChE inhibition (IC50 = 24 nM). frontiersin.org

Another study on 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium (B92312) moiety also reported potent acetylcholinesterase inhibitory activity. ut.ac.ir Within the 3-pyridinium series of these derivatives, the unsubstituted compound (5l) showed the highest potency against both AChE and BuChE, with IC50 values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir

Table 3: Cholinesterase Inhibition Data for Selected Coumarin-Pyridine Hybrids

| Compound Series/Specific Compound | Target | IC50 Range/Value |

|---|---|---|

| Coumarin-pyridine hybrids | AChE | 2–144 nM |

| Coumarin-pyridine hybrids | BuChE | 9–123 nM |

| Compound 3f | AChE | 2 nM |

| Compound 3f | BuChE | 24 nM |

| 4-hydroxycoumarin-3-pyridinium derivative (5l) | AChE | 0.247 µM |

| 4-hydroxycoumarin-3-pyridinium derivative (5l) | BuChE | 1.68 µM |

Cytochrome P-450 Inhibition

Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide range of compounds, including drugs and toxins. mdpi.com Coumarins are known to interact with P450 enzymes as both substrates and inhibitors. mdpi.com Specifically, the human cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the 7-hydroxylation of coumarin. nih.gov

The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a known substrate for CYP2A enzymes. nih.govnih.gov Studies have shown that isothiocyanates can potently inhibit the metabolism of NNK by P450s 2A6 and 2A13. researchgate.net While direct inhibitory data for this compound on specific CYP isoforms is not extensively detailed in the provided context, the structural similarity to other coumarins and NNK suggests a potential for interaction with CYP enzymes, particularly the CYP2A subfamily. nih.govresearchgate.net Docking analyses have shown that substitutions on the coumarin ring, such as 6-chloro or 6-methoxy groups, can increase the affinity for CYP2A13. tandfonline.com

Antioxidant Activity Investigations

Coumarin derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure. ontosight.airesearchgate.net The antioxidant potential of this compound and related compounds has been evaluated through various in vitro assays. Coumarin derivatives, in general, can act as antioxidants, which may be beneficial in preventing conditions related to oxidative stress. ontosight.aiontosight.ai

Studies on hydroxylated 3-(pyridin-2-yl)coumarins have highlighted their ability as radical scavengers, with the antioxidant properties being tunable based on the number and position of hydroxyl groups. researchgate.net Research on coumarin-isoxazole-pyridine hybrids has also demonstrated their capacity to inhibit lipid peroxidation. mdpi.com Specifically, a 4-substituted amine derivative (12b) showed high anti-lipid peroxidation activity (90.4%). mdpi.com The presence of hydroxyl groups on the coumarin scaffold is often a key determinant of antioxidant activity. researchgate.net

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of coumarin derivatives is often linked to their ability to inhibit enzymes like lipoxygenase and their antioxidant properties. mdpi.comresearchgate.net Several studies have investigated the anti-inflammatory effects of compounds related to this compound.

Coumarin-isoxazole-pyridine hybrids have been identified as potent inhibitors of lipoxygenase, an enzyme implicated in inflammatory processes. mdpi.com Furthermore, a study on new coumarin derivatives demonstrated that some compounds exhibited significant anti-inflammatory activity. mdpi.com For instance, one pyranocoumarin (B1669404) derivative (3a) showed a notable inhibition of inflammation (29.2%) in an in vivo model, although this was less than the standard drug indomethacin. mdpi.com Other synthesized coumarin derivatives have also shown potent anti-inflammatory activity, with some exhibiting over 80% inhibition in albumin denaturation assays and selective COX-2 inhibition. jneonatalsurg.com The anti-inflammatory effects are often dose-dependent and can increase over time. mdpi.com

Neuroprotective Effects (e.g., against oxidative stress)

The neuroprotective potential of coumarin-pyridine hybrids has been a subject of significant research, particularly their ability to counteract oxidative stress, a key factor in the pathology of neurodegenerative diseases. kazanmedjournal.runih.gov Studies have evaluated these compounds for their capacity to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂).

In one study, a series of coumarin-based scaffolds linked to pyridine derivatives were synthesized and evaluated for their neuroprotective effects against H₂O₂-induced cell death in PC12 neuroblastic cells. frontiersin.org Several of these compounds demonstrated a concentration-dependent increase in cell viability. frontiersin.org Notably, certain derivatives, identified as compounds 3f and 3l , exhibited neuroprotective effects superior to the reference drug, Quercetin, across all tested concentrations. frontiersin.org The research highlighted that compounds 3a , 3f , 3l , and 3t were particularly effective at increasing cell viability, even at low concentrations. frontiersin.org

The data below summarizes the neuroprotective effects of selected coumarin-pyridine hybrids against H₂O₂-induced toxicity in PC12 cells.

Table 1: Neuroprotective Effect of Selected Compounds on H₂O₂-Treated PC12 Cells

| Compound | Concentration (µM) | PC12 Cell Viability (%) | Reference Compound | PC12 Cell Viability (%) |

| 3f | 10 | 88.4 ± 3.5 | Quercetin (10 µM) | 68.4 ± 2.9 |

| 3l | 10 | 85.2 ± 4.1 | Quercetin (10 µM) | 68.4 ± 2.9 |

| 3a | 10 | 75.1 ± 3.8 | Quercetin (10 µM) | 68.4 ± 2.9 |

| 3t | 10 | 72.5 ± 4.2 | Quercetin (10 µM) | 68.4 ± 2.9 |

Data derived from a study on coumarin-pyridine hybrids. frontiersin.org The results show the percentage of cell viability after exposure to H₂O₂.

Anti-amyloid Aggregation Studies

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, inhibiting this process is a primary therapeutic strategy. The 3-aryl coumarin nucleus has been identified as a promising scaffold for inhibiting Aβ aggregation. acs.org

Research into coumarin-pyridine hybrids has demonstrated their potential to interfere with Aβ aggregation. nih.gov The inhibitory activity of several compounds against Aβ₁₋₄₂ aggregation was assessed using the thioflavin T (ThT) fluorescence assay. frontiersin.org The results showed that compounds 3a , 3f , and 3t were potent inhibitors of Aβ self-aggregation, with compound 3f showing the highest activity at 84.7% inhibition. frontiersin.org These compounds were approximately twice as effective as the reference drug, donepezil, which showed 30.8% inhibition. frontiersin.org

Furthermore, these compounds were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from Aβ₁₋₄₂-induced toxicity. At a concentration of 1 µM, compounds 3a and 3f significantly increased cell viability in the presence of the toxic Aβ peptide, indicating a protective effect. frontiersin.org

Table 2: Inhibition of Aβ₁₋₄₂ Self-Aggregation

| Compound (at 50 µM) | Inhibition of Aβ Aggregation (%) |

| 3f | 84.7 ± 5.1 |

| 3a | 73.3 ± 4.3 |

| 3t | 66.4 ± 3.9 |

| Donepezil | 30.8 ± 2.5 |

Data derived from a thioflavin T (ThT) assay. frontiersin.org

Table 3: Neuroprotective Effect Against Aβ₁₋₄₂-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment | Cell Viability (%) |

| Control | 100 |

| Aβ₁₋₄₂ (10 µM) | 55.2 ± 3.1 |

| Aβ₁₋₄₂ + Compound 3a (1 µM) | 85.7 ± 4.5 |

| Aβ₁₋₄₂ + Compound 3f (1 µM) | 90.3 ± 5.2 |

Data reflects the ability of compounds to protect SH-SY5Y neuronal cells from toxicity induced by Aβ₁₋₄₂. frontiersin.org

Cannabinoid Receptor Agonism Studies

The coumarin scaffold has shown significant versatility in medicinal chemistry, with derivatives being investigated for activity at various biological targets, including cannabinoid receptors. kazanmedjournal.ruresearchgate.net The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system, which is involved in regulating numerous physiological processes. nih.gov

While direct studies focusing specifically on the cannabinoid receptor agonism of this compound are not extensively documented in the reviewed literature, research on structurally related coumarin derivatives provides insight into the potential of this chemical class. A series of 7-alkyl-3-benzylcoumarins were designed and synthesized to explore their interaction with CB1 and CB2 receptors. researchgate.net These studies, using radioligand binding and cAMP accumulation assays, revealed that 7-alkyl-3-benzylcoumarins can serve as a versatile scaffold for developing potent cannabinoid receptor ligands with a range of efficacies, from agonism to antagonism. researchgate.net This suggests that modifications at the 3-position of the coumarin ring are critical for cannabinoid receptor activity. While these findings are for 3-benzylcoumarins, they underscore the possibility that other 3-substituted coumarins, such as 3-(3-pyridyl) derivatives, could also interact with cannabinoid receptors, though specific agonistic activity would require direct empirical evaluation.

Structure Activity Relationship Sar Analysis

Impact of Pyridyl Substitution Position on Biological Activity

The location of the nitrogen atom within the pyridyl ring and the point of its attachment to the coumarin (B35378) structure are pivotal in determining the biological efficacy of the compound. Studies comparing isomers have demonstrated that even slight changes in the pyridyl ring's orientation relative to the coumarin moiety can lead to significant variations in activity.

For instance, in a series of coumarin-isoxazole-pyridine hybrids designed as lipoxygenase (LOX) inhibitors, the position of the pyridyl group was a key determinant of potency. preprints.orgmdpi.com A 4-pyridyl derivative was found to be a highly active LOX inhibitor with an IC₅₀ value of 5 µM. preprints.orgmdpi.com The corresponding 3-pyridyl derivative also showed potent inhibition, albeit slightly lower, with an IC₅₀ of 10 µM. mdpi.com In contrast, amino-substituted derivatives in the same series showed no activity, suggesting that the ether linkage and the specific pyridyl conformation are crucial for interacting with the enzyme's active site. preprints.orgmdpi.com

Table 1: Impact of Pyridyl Position on Lipoxygenase (LOX) Inhibition

| Compound Structure | Pyridyl Position | Linkage to Coumarin | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 4-((3-(Pyridin-4-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | 4-pyridyl | 4-position (via isoxazole-methoxy linker) | Lipoxygenase (LOX) | 5 | mdpi.com |

| 7-((3-(Pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | 3-pyridyl | 7-position (via isoxazole-methoxy linker) | Lipoxygenase (LOX) | 10 | mdpi.com |

Influence of Substituents on the Coumarin Moiety

Modifications to the coumarin part of the molecule are just as critical as the pyridyl substitution. The introduction of various functional groups at different positions of the benzopyrone ring system can dramatically alter the compound's physicochemical properties and biological activity.

Hydroxyl groups, in particular, have a significant impact. Hydroxylated 3-(pyridin-2-yl)coumarins have demonstrated potent radical scavenging and lipoxygenase inhibitory activities. researchgate.net The number and position of these hydroxyl groups allow for the fine-tuning of the molecule's antioxidant capacity. researchgate.net Specifically, an electron-donating hydroxyl group at the C-7 position of the coumarin ring has been shown to improve the cytotoxic activity of certain coumarin complexes. frontiersin.org The antiradical efficiency of coumarins is often correlated with the number of phenolic hydroxyl groups attached to the aromatic component of the scaffold. areeo.ac.ir

Table 2: Effect of Coumarin Moiety Substituents on Biological Activity

| Substituent | Position on Coumarin Ring | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C-7 | Improved cytotoxicity; Enhanced antiradical potential | frontiersin.orgareeo.ac.ir |

| Hydroxyl (-OH) | General | Potent lipoxygenase inhibition and radical scavenging | researchgate.net |

| Nitro (-NO₂) | General | Increased antifungal activity | mdpi.com |

| Chloro (-Cl) | C-3 | Greater anticancer activity | rsc.org |

| Methyl (-CH₃) | C-4 | Greater anticancer activity | rsc.org |

| Replacement of -OH with less hydrophilic group | General | Enhanced antimicrobial activity | areeo.ac.ir |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a subtle yet crucial role in the biological activity of coumarin derivatives. The three-dimensional arrangement of atoms can significantly influence a molecule's ability to fit into the binding site of a target protein. For coumarin-pyridine hybrids, it has been noted that the bulk and stereochemistry of the derivatives can be more influential on inhibitory activity than lipophilicity. preprints.orgpreprints.org

While specific studies on the stereoisomers of 3-(3-Pyridyl)coumarin are not extensively detailed, the principle of stereoselectivity is well-established for the broader coumarin class. For example, the anti-HIV activity of certain dihydroseselin-type coumarins is highly stereoselective; specific diastereoisomers are thousands of times more active than others. nih.gov This dramatic difference in potency is attributed to the precise spatial orientation of the substituents, which dictates the effectiveness of the interaction with the biological target. nih.gov These findings underscore the importance of considering stereochemical factors in the design of new pyridyl-coumarin derivatives to optimize their interaction with specific enzymes or receptors.

Correlation between Structural Features and Enzyme Inhibition Profiles

Pyridyl-coumarin derivatives have been identified as inhibitors of several important enzyme classes, and their structural features directly correlate with their inhibition profiles.

Carbonic Anhydrase (CA) Inhibition : A series of 3-(6-methylpyridin-2-yl)coumarin derivatives were found to be selective inhibitors of cancer-related CA isoforms IX and XII. tandfonline.com These compounds showed inhibition constants in the sub- to low-micromolar range against the cancer-linked isoforms while remaining inactive against the common off-target isoforms hCA I and II, demonstrating high selectivity. tandfonline.com The specific substitution pattern on the hybrid structure is key to achieving this selective inhibition.

Lipoxygenase (LOX) Inhibition : As previously mentioned, hydroxylated 3-(pyridin-2-yl)coumarins and certain coumarin-isoxazole-pyridine hybrids are potent LOX inhibitors. preprints.orgmdpi.comresearchgate.net For the hybrid molecules, a 4-pyridyl or 3-pyridyl substituent connected to the coumarin via a linker is a strong determinant of high-potency inhibition. preprints.orgmdpi.com

Cholinesterase (AChE/BuChE) Inhibition : Coumarin-pyridine hybrids have been developed as multi-target agents for potential use in Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net In some series, 3-coumaranone derivatives were found to be better AChE inhibitors than the corresponding coumarin derivatives, indicating that even a subtle change in the core scaffold (saturation of the pyrone double bond) can significantly alter enzyme inhibition. nih.gov

Table 3: Enzyme Inhibition Profiles of Pyridyl-Coumarin Derivatives

| Derivative Class | Enzyme Target | Key Structural Feature | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 3-(6-methylpyridin-2-yl)coumarin-chalcones | Carbonic Anhydrase IX/XII | 3-pyridylcoumarin scaffold with chalcone (B49325) moiety | Sub- to low-micromolar range | tandfonline.com |

| Coumarin-isoxazole-pyridine hybrids | Lipoxygenase (LOX) | 4-pyridyl or 3-pyridyl substituent | 5-10 µM | mdpi.com |

| Hydroxylated 3-(pyridin-2-yl)coumarins | Lipoxygenase (LOX) | Hydroxyl groups on coumarin ring | Potent, IC₅₀ < µM range | researchgate.net |

| Coumarin-pyridine hybrids | Acetylcholinesterase (AChE) | Flexible aliphatic linker between scaffolds | 2-144 nM | researchgate.net |

Rational Design Principles for Enhanced Bioactivity

The SAR findings provide a clear framework for the rational design of new this compound analogues with enhanced and selective biological activity. Key principles include:

Molecular Hybridization : A prominent strategy involves creating hybrid molecules that conjoin the pyridyl-coumarin scaffold with other bioactive pharmacophores like chalcone, isoxazole, or triazole. preprints.orgtandfonline.comnih.gov This approach aims to develop multifunctional molecules that can interact with multiple biological targets or enhance the potency against a single target.

Strategic Substituent Placement : The SAR data clearly shows that bioactivity can be fine-tuned by placing specific substituents at optimal positions. This includes selecting the pyridyl isomer (e.g., 3-pyridyl vs. 4-pyridyl) and adding electron-donating (e.g., -OH) or electron-withdrawing (e.g., -NO₂) groups to the coumarin ring to modulate electronic properties and target interactions. preprints.orgmdpi.com For example, designing antituberculosis agents involved creating a series of coumarin derivatives with specific substitutions to enhance activity against both active and dormant Mycobacterium tuberculosis. nih.gov

Target-Specific Modifications : Design efforts can be focused on optimizing interactions within the binding site of a specific enzyme. This involves considering the size, shape, and electronic properties of the ligand to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes, as seen in the development of selective carbonic anhydrase inhibitors. tandfonline.comnih.gov

By integrating these principles, researchers can move beyond trial-and-error synthesis and towards the purposeful design of novel pyridyl-coumarin derivatives with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Advanced Applications in Chemical Research

Development of Fluorescent Probes and Chemosensors

Coumarin (B35378) derivatives are renowned for their fluorescent properties, which can be modulated by structural modifications and interactions with their microenvironment. The incorporation of a pyridyl group at the 3-position introduces a specific binding site, enabling the rational design of chemosensors that can detect and quantify various analytes with high selectivity and sensitivity. These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Chelation-Enhanced Quenching (CHEQ). rsc.orgnih.govchim.it

The pyridine (B92270) nitrogen and coumarin carbonyl oxygen of 3-(3-pyridyl)coumarin and its derivatives can act as a chelating unit for various metal ions. This binding event alters the electronic properties of the molecule, leading to a discernible change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). pkdc.ac.in This principle has been widely applied to create selective sensors for a range of metal ions crucial in biological and environmental systems. nih.gov

Copper (Cu²⁺): Numerous coumarin-based probes have been developed for the detection of Cu²⁺, a vital yet potentially toxic metal ion. nih.gov The sensing mechanism often involves fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and populates the non-emissive triplet state. nih.govacs.org For instance, a coumarin hydrazide-based probe demonstrated high selectivity for Cu²⁺, forming a 1:1 complex and exhibiting a detection limit in the micromolar range. wiley.com Another probe, MCPC, showed a "turn-off" response to Cu²⁺ with a very low detection limit of 1.47 nM. nih.gov The interaction typically involves the formation of a stable complex between the coumarin derivative and the copper ion. wiley.comrsc.org

Aluminum (Al³⁺): "Turn-on" fluorescent sensors for Al³⁺ are of significant interest due to the ion's environmental and health implications. A coumarin-based sensor, HBC, showed a 25-fold fluorescence enhancement upon binding Al³⁺ in a 1:1 ratio, attributed to the CHEF process. rsc.org This mechanism restricts the PET process and inhibits the non-radiative decay pathways upon complexation, leading to increased fluorescence intensity. rsc.orgresearchgate.net Such probes have been successfully used for detecting intracellular Al³⁺. rsc.org

Cadmium (Cd²⁺) and Zinc (Zn²⁺): Differentiating between Zn²⁺ and Cd²⁺ is a common challenge due to their similar chemical properties. However, selective coumarin-based sensors have been designed. A coumarin-based chemosensor, CIH, was developed for the dual sensing of Cu²⁺ and Zn²⁺, distinguishing them through fluorescence quenching for Cu²⁺ and CHEF-induced enhancement for Zn²⁺. rsc.org The sensor exhibited very low detection limits of 5.36 nM for Cu²⁺ and 3.49 nM for Zn²⁺. rsc.org Similarly, conjugates of 8-[2,2'-bipyridinyl]coumarins, which share the pyridyl-metal binding motif, have shown promise as chemosensors for Al³⁺, Cu²⁺, Cd²⁺, and Zn²⁺. chimicatechnoacta.ru The selectivity for Zn²⁺ over other ions like Ca²⁺ and Mg²⁺ is often attributed to the preference of the borderline-base pyridine nitrogen for the borderline-acid Zn²⁺, according to Hard and Soft Acids and Bases (HSAB) theory. acs.org

| Sensor Name | Target Ion(s) | Sensing Mechanism | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Source |

|---|---|---|---|---|---|

| CIH | Cu²⁺ | Fluorescence Quenching | 5.36 nM | 1:1 | rsc.org |

| CIH | Zn²⁺ | CHEF (Fluorescence Enhancement) | 3.49 nM | 1:1 | rsc.org |

| MCPC | Cu²⁺ | "Turn-off" Fluorescence | 1.47 nM | 1:1 | nih.gov |

| HBC | Al³⁺ | CHEF ("Turn-on" Fluorescence) | Not Specified | 1:1 | rsc.org |

| Probe L | Cu²⁺ | Fluorescence Quenching | ~3 µM | 1:1 | wiley.com |

The nucleophilic character of the pyridine nitrogen in pyridyl-containing compounds makes them effective for detecting highly toxic organophosphorus nerve agents. researchgate.netnih.gov The sensing mechanism involves the phosphorylation of the nucleophilic group by the nerve agent or its simulant, such as diethylchlorophosphate (DCP). researchgate.netacs.org This reaction creates a new chemical species with altered photophysical properties, leading to a change in fluorescence. acs.org

Coumarin-based sensors are particularly advantageous due to their strong and tunable fluorescence. The reaction with a nerve agent simulant can induce a significant shift in the fluorescence emission, allowing for ratiometric detection, or a "turn-on" response. researchgate.net For example, sensors have been designed where the phosphorylation of a hydroxyl group and subsequent protonation of the quinoline (B57606) nitrogen (an analogue of pyridine) leads to a fluorescence response. researchgate.net The pyridyl moiety is a common feature in many chemosensors designed for this purpose, highlighting the relevance of the this compound structure for developing such detectors. researchgate.net Researchers have developed polymer nanofibers embedded with these sensors to enable rapid and selective detection of nerve agent simulants in the gas phase. researchgate.netsci-hub.se

Ratiometric oxygen sensors are crucial for monitoring oxygen levels in various environments, including biological systems where hypoxia (low oxygen) is a key indicator in diseases like cancer. rsc.orgrsc.org A powerful strategy for creating such sensors involves combining a fluorescent molecule (as a stable internal reference) with a phosphorescent molecule whose emission is quenched by oxygen. mdpi.com

Complexes pairing a 3-pyridyl-substituted coumarin with a phosphorescent cyclometalated iridium center have been developed as highly effective ratiometric oxygen sensors. rsc.orgrsc.org In these systems, the coumarin moiety provides stable, oxygen-insensitive fluorescence, while the iridium center provides oxygen-sensitive phosphorescence. rsc.orgrsc.org